molecular formula C44H85N3O5 B15197776 (S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid

(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid

Cat. No.: B15197776
M. Wt: 736.2 g/mol
InChI Key: FXJAAJSCDMETPY-FAIXQHPJSA-N
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Description

(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid is a complex organic compound characterized by its long-chain amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of amide bonds through condensation reactions between carboxylic acids and amines. Specific reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: This includes nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s long-chain amide groups allow it to interact with lipid membranes, potentially influencing membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Methylhexanamine: Known for its stimulant properties, this compound has a different structure but shares some functional similarities.

    1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene: This compound is used in photocatalytic transformations and has a similar complexity in its structure.

Uniqueness

(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid is unique due to its specific amide groups and long-chain structure, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological membranes or other complex molecular systems.

Properties

Molecular Formula

C44H85N3O5

Molecular Weight

736.2 g/mol

IUPAC Name

6-[[(2S)-2,6-bis(hexadecanoylamino)hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C44H85N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-35-41(48)45-38-33-31-34-40(44(52)46-39-32-27-30-37-43(50)51)47-42(49)36-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,46,52)(H,47,49)(H,50,51)/t40-/m0/s1

InChI Key

FXJAAJSCDMETPY-FAIXQHPJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)NCCCCCC(=O)O)NC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCCCC(=O)O)NC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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